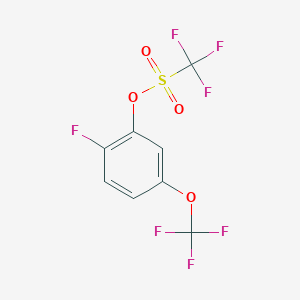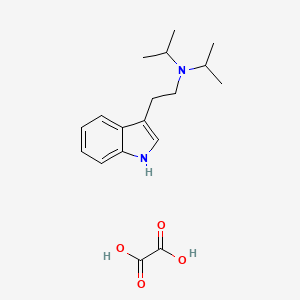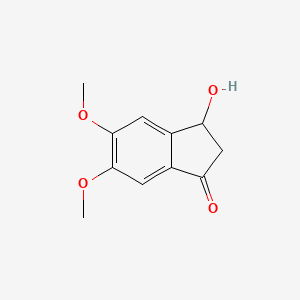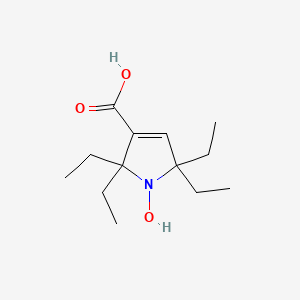
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid is a synthetic organic compound with the molecular formula C13H24NO3 and a molecular weight of 242.335. This compound is known for its unique structural features, which include a pyrrole ring substituted with ethyl groups and an oxidanyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Oxidation: The oxidanyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group to a hydroxyl group.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
2,2,5,5-Tetramethyl-1-pyrrolidinyloxy (PROXYL): Another stable free radical with similar applications in chemistry.
Uniqueness
2,2,5,5-Tetraethyl-1-(l1-oxidaneyl)-2,5-dihydro-1H-pyrrole-3-carboxylic Acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2,2,5,5-tetraethyl-1-hydroxypyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO3/c1-5-12(6-2)9-10(11(15)16)13(7-3,8-4)14(12)17/h9,17H,5-8H2,1-4H3,(H,15,16) |
Clé InChI |
WTPVZDYGLUFPCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C=C(C(N1O)(CC)CC)C(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

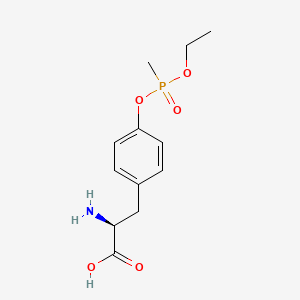
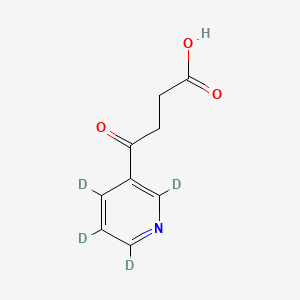

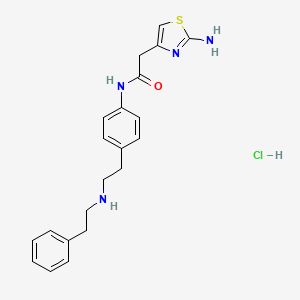
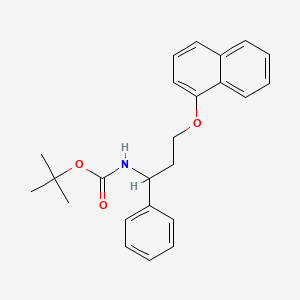

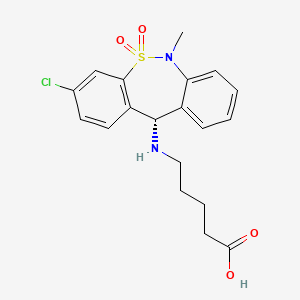
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
